molecular formula C11H5F3O5 B2859810 6-Trifluoromethoxychromone-2-carboxylic acid CAS No. 174011-58-6

6-Trifluoromethoxychromone-2-carboxylic acid

Cat. No.: B2859810
CAS No.: 174011-58-6
M. Wt: 274.151
InChI Key: OPSSGAQQBKUUGE-UHFFFAOYSA-N
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Description

6-Trifluoromethoxychromone-2-carboxylic acid is a high-value chemical building block for research and development, particularly in the pharmaceutical and medicinal chemistry sectors. Chromone-2-carboxylic acid derivatives are known to be key intermediates in the synthesis of various biologically active molecules . The presence of the trifluoromethoxy group is of significant interest, as introducing fluorine atoms or trifluoromethyl groups into organic compounds is a established strategy to enhance or modify their biological activity, metabolic stability, and membrane permeability . This compound can be utilized as a precursor for the development of new therapeutic agents. Similar chromene and chromone scaffolds are frequently investigated for a broad spectrum of biological activities, including antiviral, anti-tumor, and anti-inflammatory effects . Researchers can employ this compound to synthesize novel analogs or to study its mechanism of action in various biochemical pathways. It is supplied as a solid and should be stored in a cool, dry place, sealed against moisture. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-oxo-6-(trifluoromethoxy)chromene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3O5/c12-11(13,14)19-5-1-2-8-6(3-5)7(15)4-9(18-8)10(16)17/h1-4H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSSGAQQBKUUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethoxychromone-2-carboxylic acid can be achieved through several methods. One common approach involves the use of microwave-assisted reactions, which have been shown to improve yields and reduce reaction times. For instance, the synthesis may involve the addition of ethyl oxalate and a base, followed by the addition of hydrochloric acid . The optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. The use of microwave-assisted synthesis is particularly advantageous in an industrial setting due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethoxychromone-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 6-Trifluoromethoxychromone-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances its ability to interact with biological molecules, potentially leading to various pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 6-trifluoromethoxychromone-2-carboxylic acid are compared below with analogous chromone/chromane derivatives:

Key Structural and Functional Differences

6-Bromochromone-2-carboxylic Acid

  • Substituents : Bromine (-Br) at position 6, carboxylic acid at position 2.
  • Synthesis : Microwave-assisted synthesis using ethyl oxalate and HCl, optimized for efficiency (yield ~75%).
  • Reactivity : Bromine’s electronegativity facilitates nucleophilic substitution, enabling further functionalization.

6-Methoxy-2H-chromene-3-carboxylic Acid

  • Substituents : Methoxy (-OCH₃) at position 6, carboxylic acid at position 3.
  • Structure : Chromene (unsaturated benzopyran) instead of chromone (keto-benzopyran).
  • Applications : Used as a building block in organic synthesis; commercially available in various grades.

6-Fluorochromane-2-carboxylic Acid

  • Substituents : Fluorine (-F) at position 6, carboxylic acid at position 2.
  • Structure : Chromane (saturated benzopyran) backbone, reducing aromaticity compared to chromone.
  • Properties : Enhanced solubility in polar solvents due to fluorine’s electronegativity.

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid

  • Substituents : Trifluoromethyl (-CF₃) at position 4, carboxylic acid at position 3.
  • Structure : Pyridine ring instead of benzopyran, altering electronic properties and bioavailability.

Data Table: Comparative Analysis of Chromone/Carboxylic Acid Derivatives

Compound Name Substituent (Position) Backbone Functional Groups Synthesis Method Key Properties
This compound -OCF₃ (6) Chromone -COOH (2) Not specified (discontinued) High lipophilicity, metabolic stability
6-Bromochromone-2-carboxylic acid -Br (6) Chromone -COOH (2) Microwave-assisted Reactivity for substitution reactions
6-Methoxy-2H-chromene-3-carboxylic acid -OCH₃ (6) Chromene -COOH (3) Commercial synthesis Versatile synthetic intermediate
6-Fluorochromane-2-carboxylic acid -F (6) Chromane -COOH (2) Not specified Enhanced solubility
4-(Trifluoromethyl)-3-pyridinecarboxylic acid -CF₃ (4) Pyridine -COOH (3) Not specified Bioisostere for drug design

Biological Activity

6-Trifluoromethoxychromone-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

This compound belongs to the chromone family, characterized by a benzopyranone structure. The presence of a trifluoromethoxy group enhances its lipophilicity and potential bioactivity. The molecular formula is C_10H_6F_3O_4, with a molecular weight of 256.15 g/mol.

Research indicates that this compound exhibits several mechanisms of action:

  • P2Y6 Receptor Antagonism : This compound has been identified as an antagonist of the P2Y6 receptor, which is implicated in various inflammatory responses. Antagonism at this receptor can lead to reduced microglial activation and inflammation, making it a candidate for treating neuroinflammatory conditions such as Alzheimer's disease and chronic pain syndromes .
  • Antioxidant Activity : Studies have shown that chromone derivatives possess significant antioxidant properties, which can mitigate oxidative stress-related damage in cells. This activity is crucial for protecting against various diseases, including cancer and neurodegenerative disorders .
  • Cytotoxic Effects : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be linked to its structural features, particularly the carboxylic acid moiety that facilitates chelation of metal ions involved in cellular signaling pathways .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description Reference
P2Y6 Receptor Antagonism Inhibits UDP-induced calcium mobilization in astrocytoma cells, potentially reducing inflammation.
Antioxidant Activity Scavenges free radicals, reducing oxidative stress in cellular models.
Cytotoxicity Induces apoptosis in various cancer cell lines; further studies needed to establish specific pathways.
Anti-inflammatory Effects Reduces pro-inflammatory cytokines in animal models of disease.

Case Studies and Experimental Findings

  • Neuroinflammation Model : In a study examining the effects on microglial activation, this compound was administered to mice with induced neuroinflammation. Results showed a significant reduction in pro-inflammatory cytokines (IL-1β and TNF-α) compared to control groups .
  • Cancer Cell Line Studies : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated that treatment led to a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent .
  • Oxidative Stress Models : In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in human fibroblasts exposed to hydrogen peroxide, highlighting its protective effects against oxidative damage .

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-trifluoromethoxychromone-2-carboxylic acid?

  • Methodological Answer : Synthesis optimization involves:
  • Starting Material Selection : Use chromone-2-carboxylic acid derivatives with trifluoromethoxy substituents at the 6-position.
  • Reaction Conditions : Employ condensation reactions under inert atmospheres (e.g., nitrogen) with solvents like dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility .
  • Catalysts : Consider Lewis acids (e.g., boron trifluoride) or coupling agents (e.g., DCC/DMAP) to facilitate carboxylation or trifluoromethoxy group introduction.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization in ethanol/water mixtures to achieve >98% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use C18 reverse-phase columns with UV detection (λ = 254 nm) to assess purity.
  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H NMR (trifluoromethoxy group: δ ~3.9–4.2 ppm; chromone ring protons: δ ~6.5–8.0 ppm) and <sup>19</sup>F NMR (distinct CF3 signal at δ ~-60 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C11H7F3O4).
  • Quality Control : Cross-validate results with Certificate of Analysis (COA) data, including moisture content (Karl Fischer titration) and residual solvent analysis (GC-MS) .

Q. What strategies are effective for initial bioactivity screening of this compound?

  • Methodological Answer :
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against kinases (e.g., MAPK) or cyclooxygenases (COX-2) using fluorogenic substrates.
  • Cellular Uptake : Use fluorescent analogs or radiolabeled derivatives (e.g., <sup>14</sup>C) to assess permeability in Caco-2 cell monolayers.
  • Dose-Response Curves : Perform IC50 determinations with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethoxy group in biological activity?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs with methoxy or difluoromethoxy groups and compare bioactivity (e.g., IC50 shifts in enzyme assays).
  • Computational Modeling : Perform DFT calculations to analyze electron-withdrawing effects of the CF3O group on chromone ring electrophilicity .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess oxidative degradation rates via LC-MS/MS .

Q. How should researchers address contradictions in spectral data or bioactivity results?

  • Methodological Answer :
  • Data Triangulation :
  • Repeat experiments under standardized conditions (e.g., fixed pH, temperature).
  • Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Error Analysis : Quantify instrument variability (e.g., inter-day HPLC retention time shifts) and biological assay noise (Z’-factor calculations) .
  • Literature Benchmarking : Compare findings with structurally related chromone derivatives (e.g., 6-methoxychromone-2-carboxylic acid) to identify trends .

Q. What computational approaches are suitable for predicting physicochemical properties of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict logP and solubility using force fields (e.g., OPLS-AA) in explicit solvent models (water/octanol).
  • ADMET Profiling : Use QSAR models (e.g., SwissADME) to estimate permeability (Caco-2), plasma protein binding, and hERG channel inhibition risks .
  • Docking Studies : Map binding interactions with target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

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